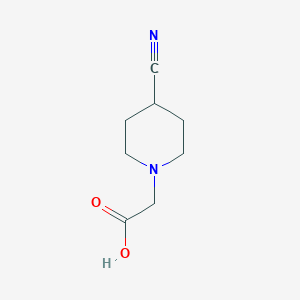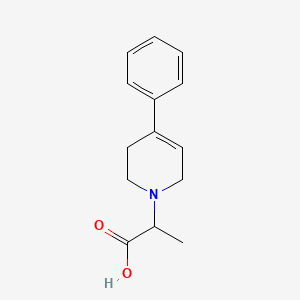![molecular formula C14H28N2O B1479130 2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine CAS No. 2097962-69-9](/img/structure/B1479130.png)
2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine
Übersicht
Beschreibung
“2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine” is a complex organic compound. It contains an azaspirodecane ring, which is a type of spiro compound where one of the atoms in the ring is a nitrogen . The ethoxymethyl and ethan-1-amine groups are substituents on this ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azaspirodecane ring, followed by the addition of the ethoxymethyl and ethan-1-amine groups. This could potentially be achieved through a series of reactions including ring-closing metathesis, nucleophilic substitution, and reductive amination .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azaspirodecane ring, with the ethoxymethyl and ethan-1-amine groups as substituents. The presence of the nitrogen atom in the ring and the ethan-1-amine group would introduce polarity to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atom in the azaspirodecane ring and the ethan-1-amine group. These could act as nucleophiles in reactions. The ethoxymethyl group could also potentially be involved in reactions, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar nitrogen-containing groups could make it somewhat soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Amines
Research on nitrogen-containing compounds, including amines, highlights the importance of advanced oxidation processes (AOPs) in addressing the resistance of these compounds to conventional degradation methods. AOPs, including ozone and Fenton processes, are effective in mineralizing nitrogen-containing compounds, improving overall treatment schemes for water purification. This research underscores the need for developing technologies focusing on the degradation of amine-based compounds to mitigate their environmental impact, with emphasis on reaction mechanisms and identification of intermediates (Bhat & Gogate, 2021).
Synthesis and Functionalization in Organic Chemistry
The study of beta-amino alcohols via aziridinium intermediates provides insights into the synthetic versatility of nitrogen-containing compounds. The rearrangement of beta-amino alcohols, leading to the formation of various amines, showcases the potential applications of these compounds in the synthesis of pharmaceuticals and complex organic molecules. The process involves activation of the hydroxy group, addition of nucleophiles, and generation of aziridinium intermediates, demonstrating a methodological approach in the synthesis of nitrogen-based compounds (Métro et al., 2010).
Mu-Opioid Receptor Biased Agonists
The development of novel mu-opioid receptor agonists, such as Oliceridine, represents an application of nitrogen-containing compounds in pharmacology. These compounds selectively activate G protein and β-arrestin signaling pathways, offering therapeutic analgesic effects with reduced adverse effects. This research indicates the potential of structurally specific nitrogen-containing compounds in developing new analgesic therapies, highlighting a direct application in medicinal chemistry and drug development (Urits et al., 2019).
Environmental and Material Science Applications
Amine-functionalized sorbents have been investigated for their efficiency in removing persistent and mobile fluoro-organic chemicals, like PFAS, from water supplies. This research showcases the application of nitrogen-containing compounds in environmental science, particularly in water treatment technologies. The design of amine-containing sorbents leverages electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective pollutant removal, demonstrating the utility of these compounds in addressing environmental pollutants (Ateia et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine is the μ-opioid receptor . This receptor is a seven-transmembrane G-protein-coupled receptor (GPCR) and is predominantly targeted by opioid agonists .
Mode of Action
This compound, also known as Oliceridine, is a “biased agonist” at the μ-opioid receptor . It preferentially activates the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin . This selective activation allows for the beneficial analgesic effects of opioids to be harnessed while minimizing severe adverse effects such as constipation and respiratory depression .
Biochemical Pathways
The exact biochemical pathways affected by 2-(4-(Ethoxymethyl)-2-azaspiro[4It is known that the compound’s action involves both ascending and descending spinal pathways . Nerve conductance in these pathways is mediated in part by the action of opioid receptors .
Pharmacokinetics
The pharmacokinetic properties of 2-(4-(Ethoxymethyl)-2-azaspiro[4It is known that the compound provides comparable analgesia to traditional opioids such as morphine .
Result of Action
The molecular and cellular effects of this compound’s action result in analgesia, or pain relief . By acting as a biased agonist, the compound provides comparable analgesia to traditional opioids, but with a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-(Ethoxymethyl)-2-azaspiro[4It gained FDA approval on August 7, 2020, and is currently marketed by Trevena Inc as OLINVYK™ .
Biochemische Analyse
Biochemical Properties
2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of chiral amino compounds, which are important in the production of pharmaceuticals.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Additionally, it can activate or inhibit gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can affect the activity of transaminases, leading to changes in the levels of amino acids and other metabolites . These interactions can influence the overall metabolic flux within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall effectiveness in biochemical reactions.
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-8-15)12-14(13)6-4-3-5-7-14/h13H,2-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXTKZDPYZKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCCC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479048.png)

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479053.png)
![5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479054.png)







![5-alanyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479065.png)


